

Technical Whitepaper: (R)-4-Chlorostyrene Oxide

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Compound of Interest

Compound Name: (R)-4-CHLOROSTYRENE OXIDE

CAS No.: 97466-49-4

Cat. No.: B052635

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High-Purity Chiral Intermediates in Neuroprotective Drug Synthesis

Executive Summary

(R)-4-Chlorostyrene oxide (CAS 21019-51-2), also known as (R)-2-(4-chlorophenyl)oxirane, is a critical chiral building block in the pharmaceutical industry.^[1] Its primary value lies in its role as a stereochemically defined intermediate for the synthesis of Eliprodil (a neuroprotective NMDA receptor antagonist) and Rimonabant (a CB1 receptor antagonist).^[1]

Unlike its racemic counterpart, the (R)-enantiomer offers precise stereochemical control, essential for meeting the stringent enantiomeric excess (ee) requirements of modern drug development.^[1] This guide outlines the physicochemical profile, synthesis methodologies (biocatalytic and chemical), and mechanistic reactivity of this epoxide, providing a roadmap for its integration into high-value synthesis workflows.^[1]

Chemical Profile & Specifications

(R)-4-Chlorostyrene oxide is a terminal epoxide featuring a para-chlorinated aromatic ring.^[1] The electron-withdrawing chlorine atom influences the electrophilicity of the oxirane ring, modulating its reactivity toward nucleophiles.^[1]

Table 1: Physicochemical Properties

Property	Specification
CAS Number	21019-51-2
IUPAC Name	(2R)-2-(4-chlorophenyl)oxirane
Molecular Formula	C ₈ H ₇ ClO
Molecular Weight	154.59 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	~110°C at 15 mmHg (extrapolated)
Density	1.28 g/mL (approximate)
Chirality	(R)-enantiomer
Solubility	Soluble in DCM, THF, Toluene; low solubility in water

Synthesis Architectures

Production of high-ee **(R)-4-chlorostyrene oxide** typically employs one of two strategies: Hydrolytic Kinetic Resolution (HKR) for chemical robustness or Enzymatic Resolution for green chemistry applications.^[1]

Method A: Hydrolytic Kinetic Resolution (HKR)

The Jacobsen HKR is the industry standard for obtaining terminal epoxides with >99% ee.^[1] This method utilizes a chiral (Salen)Co(III) complex to selectively hydrolyze the unwanted (S)-enantiomer into the diol, leaving the desired (R)-epoxide intact.^[1]

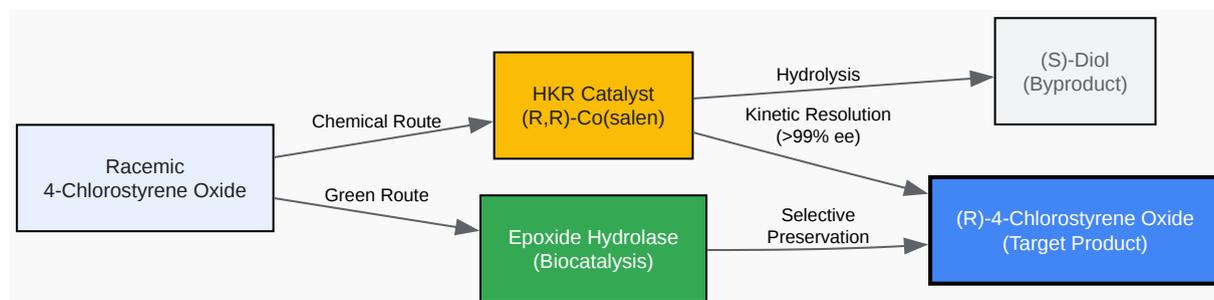
- Catalyst: (R,R)-(Salen)Co(OAc)^[1]
- Substrate: Racemic 4-chlorostyrene oxide^{[1][2][3][4]}
- Reagent: Water (0.55 eq)
- Mechanism: The catalyst activates the (S)-epoxide for ring opening by water.^[1] The (R)-epoxide reacts significantly slower, allowing for its isolation.^[1]

Method B: Biocatalytic Enantioconvergent Hydrolysis

Recent advances utilize Epoxide Hydrolases (EHs) (e.g., from *Phaseolus vulgaris* or *Rhodotorula paludigena*) to resolve the racemate.[1][5][6]

- Advantage: Some systems can achieve enantioconvergence, where the (S)-enantiomer is inverted to the (R)-diol, or the (R)-epoxide is preserved with high yield.[1]
- Protocol: Incubation of racemic epoxide with recombinant *E. coli* expressing specific EHs in a biphasic system (buffer/organic co-solvent).

Visualization: Synthesis Pathways



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Figure 1: Comparison of Chemical (HKR) and Biocatalytic routes to isolate the (R)-enantiomer.
[1]

Reactivity & Mechanistic Insights[1]

The utility of **(R)-4-chlorostyrene oxide** stems from the regioselectivity of its ring-opening reactions.[1] The polarization of the C-O bond is affected by the chlorophenyl group.[1]

Regioselectivity Rules

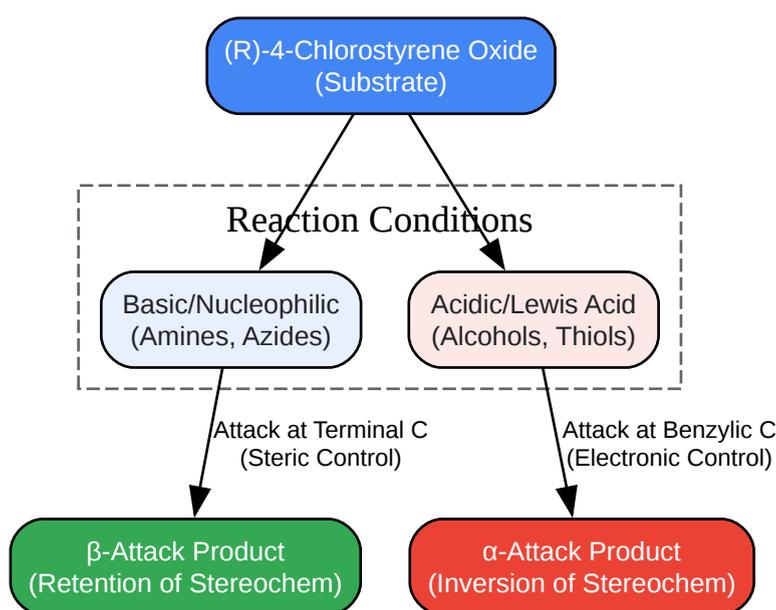
- Basic/Nucleophilic Conditions: Attack typically occurs at the less substituted carbon (β -carbon) due to steric hindrance (S_N2 -like).[1]

- Acidic Conditions: Attack favors the benzylic carbon (α -carbon) due to the stabilization of the developing positive charge by the aromatic ring (S_N1 -like character).[1]

Critical Application: Eliprodil Synthesis

In the synthesis of Eliprodil, the epoxide undergoes nucleophilic attack by a piperidine derivative.[1] Maintaining the (R)-configuration at the benzylic center is crucial for biological activity.[1]

Visualization: Regioselective Ring Opening



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Figure 2: Regioselectivity map showing how reaction conditions dictate the site of nucleophilic attack.

Experimental Protocol: Ring Opening with Piperidine

Note: This generalized protocol demonstrates the formation of the amino-alcohol core found in Eliprodil-type structures.

Objective: Synthesis of amino-alcohol via nucleophilic ring opening.

- Preparation: Dissolve **(R)-4-chlorostyrene oxide** (1.0 eq) in anhydrous Ethanol or Acetonitrile.
- Nucleophile Addition: Add the piperidine derivative (1.1 eq).
- Catalysis (Optional): For sluggish amines, a Lewis acid catalyst (e.g., LiClO₄) or mild heating (reflux) may be employed.[1]
- Reaction: Stir at reflux for 4–6 hours. Monitor consumption of epoxide by TLC or HPLC.[1]
- Workup: Evaporate solvent. Dissolve residue in DCM, wash with water and brine.[1] Dry over Na₂SO₄. [1]
- Validation:
 - ¹H NMR: Confirm disappearance of epoxide protons (δ 2.7–3.8 ppm).
 - Chiral HPLC: Verify retention of optical purity.

Safety & Handling

- Hazards: **(R)-4-Chlorostyrene oxide** is a potent alkylating agent.[1] It is classified as Skin Irritant (Category 2) and Eye Irritant (Category 2).[1] It may cause allergic skin reactions.[1]
- Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis or polymerization.
- Spill Control: Absorb with inert material (vermiculite).[1] Do not allow entry into drains.[1]

References

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